Bienvenue dans la boutique en ligne BenchChem!

3-nitro-2-(pyrazin-2-ylamino)benzoic Acid

5-HT2B Receptor Radioligand Binding Alzheimer's Disease

3-Nitro-2-(pyrazin-2-ylamino)benzoic acid (CAS 394655-21-1, synonym MW071) is a synthetic small-molecule belonging to the class of pyrazinylamino-substituted benzoic acids. It has been characterized as a potent and highly selective antagonist of the serotonin 5-HT2B receptor (5-HT2bR).

Molecular Formula C11H8N4O4
Molecular Weight 260.21 g/mol
CAS No. 394655-21-1
Cat. No. B3342890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-2-(pyrazin-2-ylamino)benzoic Acid
CAS394655-21-1
Molecular FormulaC11H8N4O4
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=NC=CN=C2)C(=O)O
InChIInChI=1S/C11H8N4O4/c16-11(17)7-2-1-3-8(15(18)19)10(7)14-9-6-12-4-5-13-9/h1-6H,(H,13,14)(H,16,17)
InChIKeyWTIOLEFTRZJVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-(pyrazin-2-ylamino)benzoic Acid (CAS 394655-21-1): Chemical Identity and Core Pharmacological Profile for Procurement Decisions


3-Nitro-2-(pyrazin-2-ylamino)benzoic acid (CAS 394655-21-1, synonym MW071) is a synthetic small-molecule belonging to the class of pyrazinylamino-substituted benzoic acids [1]. It has been characterized as a potent and highly selective antagonist of the serotonin 5-HT2B receptor (5-HT2bR) [1][2]. The compound's unique substitution pattern—a nitro group at the 3-position and a pyrazin-2-ylamino moiety at the 2-position of the benzoic acid core—distinguishes it from other pyrazin-2-ylamino benzoic acid analogs such as 3-[(pyrazin-2-yl)amino]benzoic acid (lacking the nitro group) and 4-chloro-3-(pyrazin-2-ylamino)benzoic acid [3]. This chemical architecture is critical for its target engagement and selectivity profile, making it a valuable molecular probe for neurological research and drug discovery programs targeting 5-HT2bR-mediated pathways [1].

Why Generic Substitution Fails for 3-Nitro-2-(pyrazin-2-ylamino)benzoic Acid: The Critical Role of the Nitro Substituent in Target Selectivity


Simple substitution of 3-nitro-2-(pyrazin-2-ylamino)benzoic acid with structurally similar pyrazin-2-ylamino benzoic acid derivatives is not scientifically valid due to profound differences in pharmacological activity driven by the 3-nitro substituent. The specific nitro group placement is essential for the compound's high-affinity interaction with the 5-HT2B receptor and its exceptional selectivity over 161 GPCRs and 302 kinases [1]. Analogs lacking the nitro group, such as 3-[(pyrazin-2-yl)amino]benzoic acid, or carrying alternative substituents (e.g., 4-chloro or 5-methyl variants), exhibit entirely different or uncharacterized biological profiles and cannot be assumed to replicate MW071's validated antagonist pharmacology [2]. The quantitative evidence presented below demonstrates that the compound's precise molecular topology defines its unique target engagement, making generic replacement a significant risk for experimental reproducibility and project validity.

Quantitative Differentiation Evidence: 3-Nitro-2-(pyrazin-2-ylamino)benzoic Acid (MW071) vs. Closest Comparators


5-HT2B Receptor Binding Affinity: MW071 vs. Minaprine – Direct Head-to-Head Comparison

In a direct head-to-head radioligand binding assay using human 5-HT2B receptor, MW071 demonstrated an IC50 of 22 ± 9.0 nM, substantially surpassing the affinity of the comparator minaprine, a known but non-selective 5-HT2bR ligand [1]. This quantitative difference establishes MW071 as a superior molecular probe for studies requiring potent and selective 5-HT2bR antagonism.

5-HT2B Receptor Radioligand Binding Alzheimer's Disease Serotonin Receptor Antagonist

Cellular Functional Antagonism: MW071 Potently Blocks 5-HT2B Receptor Signaling with 54 nM IC50

MW071 exhibited potent cellular antagonist activity at the human 5-HT2B receptor with an IC50 of 54 nM, measured by inhibition of agonist-induced calcium flux in stably transfected CHO cells [1]. This functional potency complements its binding affinity and distinguishes it from minaprine and other pyrazin-2-ylamino analogs that either lack functional characterization or exhibit weaker antagonism.

Functional Antagonism GPCR Calcium Flux Cellular Pharmacology

GPCR Selectivity Profile: MW071 Is Negative Against 160 of 161 Screened GPCRs

In a comprehensive GPCR selectivity screen encompassing 161 distinct receptors, MW071 showed no agonist or antagonist activity at 160 GPCRs, with the sole exception being potent 5-HT2B antagonism [1]. This exceptional selectivity is a direct consequence of the 3-nitro-2-(pyrazin-2-ylamino)benzoic acid scaffold and contrasts sharply with minaprine and other pyrazine-containing ligands that exhibit broader receptor activity profiles [1][2].

GPCR Selectivity Off-Target Screening Drug Safety Serotonin Receptor

Kinome-Wide Selectivity: MW071 Shows No Activity Against 302 Human Kinases

MW071 was profiled against a panel of 302 human kinases and showed no significant inhibitory activity [1]. This broad kinome-wide selectivity is a critical differentiator from many CNS-active small molecules and kinase inhibitor chemotypes that carry inherent kinase polypharmacology risks. Pyrazin-2-ylamino benzoic acid analogs without the 3-nitro substitution have not undergone comparable kinome profiling, leaving their selectivity unverified .

Kinase Selectivity Kinome Profiling Drug Safety Off-Target Risk

Drug Metabolism and Safety: MW071 Lacks CYP450 Substrate Liability and Transporter Inhibition

MW071 was evaluated against a panel of key CYP450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and multiple drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) and found negative for substrate activity and inhibition [1]. Additionally, it demonstrated rodent microsome stability with a half-life greater than 60 minutes [1]. This favorable ADME profile contrasts with other pyrazine-based CNS candidates that often exhibit CYP2D6 substrate liability and transporter interactions, and is not established for simpler pyrazin-2-ylamino benzoic acid analogs [1][2].

Drug Metabolism CYP450 Transporter Inhibition Metabolic Stability Safety Pharmacology

Absence of 5-HT2B Agonist Activity: MW071 Avoids Cardiac Valvulopathy Risk

MW071 was confirmed to have no agonist activity at the 5-HT2B receptor, acting purely as an antagonist [1]. This is a critical safety differentiation, as 5-HT2B receptor agonism is linked to cardiac valvulopathy and has led to the withdrawal or black-box warning of several approved drugs, including fenfluramine and pergolide [2]. In contrast, many 5-HT2B-targeting compounds, including some non-selective pyrazine derivatives, retain partial agonist activity, posing significant cardiac safety risks [1][2]. This property is not assessed for other pyrazin-2-ylamino benzoic acid analogs.

5-HT2B Agonism Cardiac Safety Valvulopathy Drug-Induced Toxicity

Optimal Application Scenarios for 3-Nitro-2-(pyrazin-2-ylamino)benzoic Acid (MW071) Based on Verified Differentiation Evidence


Alzheimer's Disease and Neurodegeneration Research: 5-HT2B Receptor Target Validation and Phenotypic Screening

MW071 is the ideal molecular probe for investigating the role of 5-HT2B receptors in Alzheimer's disease pathophysiology. Its exceptional selectivity over 161 GPCRs and 302 kinases [1], combined with confirmed pure antagonist activity devoid of agonist risk [1], enables unambiguous attribution of observed phenotypic effects—such as rescue of amyloid-β and tau oligomer-induced synaptic plasticity deficits [1]—specifically to 5-HT2B receptor blockade. Researchers studying neuroinflammation, synaptic dysfunction, or tau pathology can procure MW071 with the confidence that off-target confounds have been rigorously excluded.

Cardiac Safety Pharmacology Studies: Differentiation of 5-HT2B Antagonism from Agonism

The confirmed absence of 5-HT2B agonist activity in MW071 [1] makes it an essential control compound for cardiac safety pharmacology programs. It can be used as a reference antagonist to benchmark novel 5-HT2B-targeting candidates, enabling precise differentiation between antagonist-mediated therapeutic effects and agonist-induced valvulopathy risks [2]. Industrial toxicology laboratories can rely on MW071 to calibrate high-throughput 5-HT2B functional assays and validate screening cascades designed to detect cardiotoxic 5-HT2B agonists.

GPCR Selectivity Profiling Reference Standard: Benchmarking Novel Serotonergic Compounds

MW071's comprehensive selectivity data—negative against 160 of 161 GPCRs [1]—positions it as a gold-standard reference compound for profiling the selectivity of new serotonergic agents. Contract research organizations (CROs) and pharmaceutical discovery teams can use MW071 as a positive control for 5-HT2B antagonism and a negative control for off-target GPCR activity in multiplexed screening panels, ensuring assay validity and enabling direct comparison of novel compound selectivity against a well-characterized benchmark.

In Vivo CNS Pharmacology: ADME-Optimized Tool Compound for Rodent Models

With rodent microsome stability exceeding 60 minutes and a clean CYP450/transporter inhibition profile [1], MW071 is well-suited for acute and subchronic in vivo dosing in rodent models of neurological disease. Its favorable metabolic stability and lack of CYP substrate liability minimize pharmacokinetic variability and drug-drug interaction risks in combination therapy studies. Neuroscience laboratories conducting behavioral pharmacology experiments can procure MW071 for use in spatial memory and associative memory paradigms (e.g., Morris water maze, contextual fear conditioning) where 5-HT2B antagonism has been shown to reverse cognitive deficits [1].

Quote Request

Request a Quote for 3-nitro-2-(pyrazin-2-ylamino)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.